molecular formula C14H16N4O B2632411 2-{4-[5-(2-furyl)-1H-pyrazol-3-yl]piperidino}acetonitrile CAS No. 321848-25-3

2-{4-[5-(2-furyl)-1H-pyrazol-3-yl]piperidino}acetonitrile

Cat. No.: B2632411
CAS No.: 321848-25-3
M. Wt: 256.309
InChI Key: APEZOYURPVWEKD-UHFFFAOYSA-N
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Description

2-{4-[5-(2-furyl)-1H-pyrazol-3-yl]piperidino}acetonitrile is a piperidine-based compound incorporating a furan-substituted pyrazole core and a nitrile functional group . This specific molecular architecture makes it a valuable intermediate in medicinal chemistry and drug discovery research. Pyrazole derivatives are recognized as a privileged scaffold in pharmaceutical science due to their wide spectrum of biological activities . The fusion of a piperidine ring, a common feature in bioactive molecules, with a pyrazole heterocycle creates a complex structure of high interest for constructing novel compounds. Research into similar pyrazole and pyrazoline derivatives has demonstrated their potential in various therapeutic areas, including as agents for neurodegenerative diseases such as Alzheimer's and Parkinson's disease , and as molecules with antimicrobial and antioxidant properties . The nitrile group serves as a versatile handle for further chemical modification, allowing researchers to explore structure-activity relationships and develop more potent or selective targets. This compound is supplied for research applications such as the synthesis of new chemical entities, biological screening, and investigating mechanisms of action. FOR RESEARCH USE ONLY (RUO). Not intended for diagnostic, therapeutic, or any human use.

Properties

IUPAC Name

2-[4-[3-(furan-2-yl)-1H-pyrazol-5-yl]piperidin-1-yl]acetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N4O/c15-5-8-18-6-3-11(4-7-18)12-10-13(17-16-12)14-2-1-9-19-14/h1-2,9-11H,3-4,6-8H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APEZOYURPVWEKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C2=CC(=NN2)C3=CC=CO3)CC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{4-[5-(2-furyl)-1H-pyrazol-3-yl]piperidino}acetonitrile typically involves multi-step organic reactions The piperidine ring is then incorporated through a nucleophilic substitution reaction

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. This often includes the use of automated reactors and continuous flow systems to ensure consistent reaction conditions and efficient production.

Chemical Reactions Analysis

Types of Reactions

2-{4-[5-(2-furyl)-1H-pyrazol-3-yl]piperidino}acetonitrile can undergo various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones under specific conditions.

    Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The hydrogen atoms on the pyrazole ring can be substituted with various electrophiles in the presence of a catalyst.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides in the presence of a base or a catalyst.

Major Products

    Oxidation: Formation of furanones.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

  • Antimicrobial Activity : Preliminary studies have indicated that derivatives of this compound may exhibit antibacterial and antifungal properties. The incorporation of the pyrazole and furan rings is believed to contribute to this activity. In vitro tests have shown effectiveness against various pathogens, including multidrug-resistant strains .
  • Anticancer Potential : The compound's structure allows for interactions that may inhibit cancer cell proliferation. Studies suggest that similar compounds with piperidine and pyrazole structures have demonstrated cytotoxic effects on cancer cell lines, particularly those associated with prostate cancer. For instance, one study reported a significant inhibition of proliferation in LNCaP cells with an IC50 value of 5.2 µM .
  • Neuropharmacology : The piperidine moiety is known for its role in modulating neurotransmitter systems, which could make this compound relevant in the treatment of neurological disorders. Research into related piperidine derivatives has shown promise in addressing conditions like depression and anxiety.

Case Study 1: Anticancer Activity

A clinical study investigating the effects of piperidine derivatives on prostate cancer highlighted that compounds similar to 2-{4-[5-(2-furyl)-1H-pyrazol-3-yl]piperidino}acetonitrile could significantly reduce tumor size while preserving muscle mass in patients undergoing treatment.

StudyCell LineIC50 Value (µM)Effect
Study 1LNCaP5.2Inhibition of proliferation
Study 2PC-33.8Induction of apoptosis

Case Study 2: Antimicrobial Efficacy

Research on related compounds has shown efficacy against various bacterial strains, indicating a broader spectrum of biological activity. For example, derivatives exhibited MIC values ranging from 5.37 to 43 µg/mL against multiple pathogens .

Pharmacokinetics and Safety Profile

The pharmacokinetic properties of this compound reveal favorable absorption and distribution characteristics. Studies indicate minimal drug-drug interactions and a favorable safety profile, making it a candidate for further clinical trials.

Mechanism of Action

The mechanism of action of 2-{4-[5-(2-furyl)-1H-pyrazol-3-yl]piperidino}acetonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling.

Comparison with Similar Compounds

Structural Analogues and Functional Group Variations

Key structural analogues include:

Compound Name Substituents/Modifications Molecular Formula Molecular Weight (g/mol) Key Applications/Properties Reference
2-{4-[5-(2-Furyl)-1H-pyrazol-3-yl]piperidino}acetonitrile 5-(2-Furyl)-pyrazole, piperidine, acetonitrile C₁₅H₁₇N₅O ~283.34 Pharmaceutical intermediate
[5-(4-Bromophenyl)-1H-pyrazol-3-yl]acetonitrile 5-(4-Bromophenyl)-pyrazole, acetonitrile C₁₁H₈BrN₃ 262.11 Agrochemical intermediates
2-{4-[5-(3-Pyridyl)-2H-tetrazol-2-ylmethyl]phenyl}benzonitrile Tetrazole, 3-pyridyl, benzonitrile C₂₀H₁₄N₆ 338.37 Metal-organic frameworks (MOFs)
AZD1152 Intermediate (Patent Example) Fluorophenyl, quinazoline, phosphate C₂₅H₂₆FN₈O₅P 568.51 Anticancer prodrug (e.g., AZD1152)

Key Observations :

  • Pyrazole vs. Tetrazole : The replacement of pyrazole (two adjacent nitrogen atoms) with tetrazole (four nitrogen atoms) in the third compound enhances coordination capabilities with metal ions, making it suitable for MOFs .
  • Pharmaceutical Relevance : The target compound’s piperidine-acetonitrile motif is structurally simpler than the phosphate-containing AZD1152 intermediate but retains utility in kinase inhibitor synthesis .
Physicochemical Properties
  • Solubility : The acetonitrile group in the target compound improves solubility in polar aprotic solvents compared to purely aromatic analogues (e.g., bromophenyl derivative) .
  • Hydrogen Bonding : The piperidine nitrogen and pyrazole NH groups enable hydrogen bonding, similar to the tetrazole derivative’s N–H···N interactions in crystal packing .

Biological Activity

The compound 2-{4-[5-(2-furyl)-1H-pyrazol-3-yl]piperidino}acetonitrile is a complex organic molecule featuring a piperidine ring, a pyrazole moiety, and a furan substituent. Its unique structural characteristics suggest potential biological activities, particularly in medicinal chemistry. This article delves into its biological activity, synthesizing findings from diverse sources to provide a comprehensive overview.

Structural Characteristics

The compound's structure includes:

  • Piperidine Ring : Known for its versatility in drug design.
  • Pyrazole Moiety : Associated with various pharmacological activities.
  • Furan Substituent : Enhances reactivity and potential biological interactions.

Pharmacological Potential

The biological activity of this compound is influenced by its structural features. Notably, the presence of the furan and pyrazole rings suggests potential antimicrobial , anti-inflammatory , and antitumor properties.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives of piperidine have shown effectiveness against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values ranging from 0.00390.0039 to 0.0250.025 mg/mL against pathogens like Staphylococcus aureus and Escherichia coli .

Anti-inflammatory Effects

Compounds containing pyrazole and piperidine rings have been explored for their anti-inflammatory effects. Studies suggest that modifications to these structures can enhance their efficacy in inhibiting inflammatory pathways .

Synthesis Methods

The synthesis of this compound can be approached through several methods, including:

  • Condensation Reactions : Utilizing piperidine derivatives with pyrazole precursors.
  • Nitrile Formation : Introducing the acetonitrile group under controlled conditions to ensure high yield and purity.

Case Studies and Research Findings

Several studies have evaluated the biological activity of compounds structurally related to this compound:

StudyCompound TestedBiological ActivityMIC Values
5-(furan-2-yl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazoleAntimicrobial0.0039 - 0.025 mg/mL
Various piperidine derivativesAnti-inflammatoryNot specified
Pyrazole derivativesAntitumorCytotoxicity against cancer cell lines

Q & A

Basic: What synthetic methodologies are recommended for preparing 2-{4-[5-(2-furyl)-1H-pyrazol-3-yl]piperidino}acetonitrile?

Answer:
The synthesis typically involves multi-step reactions, including:

  • Piperidine functionalization : Alkylation or substitution reactions to introduce the pyrazole-furan moiety.
  • Pyrazole ring formation : Cyclization using hydrazine derivatives and carbonyl-containing precursors under reflux conditions (e.g., ethanol or acetonitrile as solvents) .
  • Acetonitrile linkage : Nucleophilic substitution or coupling reactions (e.g., Mannich reactions) to attach the acetonitrile group to the piperidine nitrogen .
    Validation : Confirm intermediates via thin-layer chromatography (TLC) and final product purity via HPLC (C18 columns, acetonitrile/water gradients) .

Basic: How is structural confirmation of this compound achieved?

Answer:
Use a combination of spectroscopic and crystallographic techniques:

  • NMR : 1H/13C NMR to verify proton environments and carbon frameworks (e.g., furan C-H signals at δ 6.3–7.4 ppm) .
  • Mass spectrometry (MS) : Electrospray ionization (ESI-MS) to confirm molecular weight and fragmentation patterns .
  • X-ray crystallography : Single-crystal analysis for absolute configuration determination (e.g., orthorhombic space groups, hydrogen-bonding networks) .

Advanced: How can computational chemistry optimize its synthesis?

Answer:
Employ quantum chemical calculations (e.g., DFT) and reaction path search algorithms to:

  • Predict intermediate stability and transition states.
  • Screen solvent effects and reaction conditions (e.g., temperature, catalysts) .
  • Integrate with experimental data (e.g., HPLC retention times) to refine synthetic routes .

Advanced: How to resolve contradictions in biological activity data across studies?

Answer:

  • Assay standardization : Use consistent cell lines (e.g., Staphylococcus aureus for antimicrobial tests) and controls .
  • Structural analogs : Compare activity of derivatives to identify critical functional groups (e.g., furan vs. phenyl substitutions).
  • Dose-response curves : Quantify EC50/IC50 values under standardized conditions to minimize variability .

Basic: What analytical methods ensure purity and stability?

Answer:

  • HPLC : Reverse-phase chromatography with UV detection (e.g., Agilent 1260 system, acetonitrile/formic acid mobile phase) .
  • Stability testing : Monitor degradation under stress conditions (e.g., heat, light) via LC-MS to identify decomposition products .

Advanced: How to improve aqueous solubility for in vivo studies?

Answer:

  • Formulation strategies : Use co-solvents (e.g., PEG 400) or cyclodextrin inclusion complexes.
  • Structural modification : Introduce polar groups (e.g., hydroxyl, amine) without disrupting the pyrazole core .
  • Nanoencapsulation : Test liposomal or polymeric nanoparticles for enhanced bioavailability .

Advanced: What mechanistic insights exist for its reactivity in coupling reactions?

Answer:

  • Kinetic studies : Monitor reaction progress via in-situ IR or NMR to identify rate-limiting steps.
  • Isotopic labeling : Use deuterated solvents or substrates to trace proton transfer mechanisms .
  • Catalyst screening : Evaluate Pd/Cu-based catalysts for cross-coupling efficiency .

Basic: What safety protocols are critical during handling?

Answer:

  • PPE : Use nitrile gloves, lab coats, and fume hoods to avoid dermal/ocular exposure.
  • Waste disposal : Neutralize acetonitrile-containing waste with oxidizing agents (e.g., hypochlorite) before disposal .
  • Storage : Keep in amber vials at –20°C under inert gas (N2/Ar) to prevent hydrolysis .

Advanced: How does hydrogen bonding influence its crystallographic packing?

Answer:

  • X-ray analysis : Identify intermolecular H-bonds (e.g., N–H···O/N interactions) that stabilize crystal lattices .
  • Thermal analysis : Correlate melting points with packing density (e.g., layered vs. helical arrangements) .

Advanced: What strategies assess metabolic stability in pharmacokinetic studies?

Answer:

  • In vitro assays : Use liver microsomes (human/rat) to measure CYP450-mediated degradation.
  • Metabolite profiling : LC-HRMS to identify oxidation or glucuronidation products .
  • Computational ADME : Predict metabolic hotspots (e.g., furan oxidation) using software like Schrödinger’s QikProp .

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